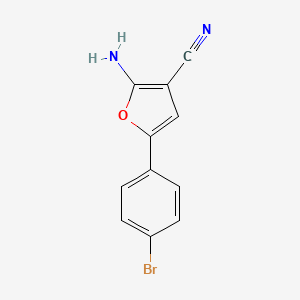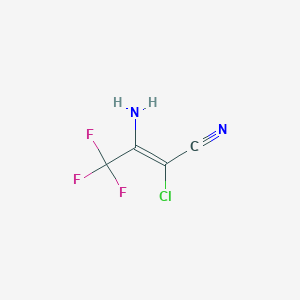
1-(3-tetrahydro-1H-pyrrol-1-yl-1H-phenalen-1-yliden)tetrahydro-1H-pyrroliumtetrafluoroborate
説明
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multicomponent reactions and the use of various catalysts. For instance, the synthesis of tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles has been optimized using iron salts as efficient catalysts, resulting in good yields and the ability to append a wide range of substituents to the core structure . Similarly, niobium pentachloride has been used as a catalyst for the synthesis of pyrrolo-[3,2-b]pyrroles, leading to excellent yields and promising properties for optoelectronic applications . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds, such as pyrrolo[3,2-b]pyrroles, is characterized by a conjugated system that can affect their optoelectronic properties. The presence of different substituents can further modulate these properties, as seen in the synthesis of deeply colored polymers containing isoDPP units . The structure of 1-(3-tetrahydro-1H-pyrrol-1-yl-1H-phenalen-1-yliden)tetrahydro-1H-pyrroliumtetrafluoroborate likely includes similar conjugated systems, which could influence its color and electronic properties.
Chemical Reactions Analysis
The reactivity of related heterocycles, such as 3-ylidene-1-pyrrolines, is influenced by the presence of reactive imine bonds, exocyclic double carbon-carbon bonds, and nucleophilic nitrogen atoms . These reactive sites enable the formation of various pyrrolidine derivatives and complex polyheterocyclic molecules. The compound of interest may also exhibit unique reactivity patterns due to its structural features, which could be explored through similar synthetic and reaction strategies.
Physical and Chemical Properties Analysis
The physical and chemical properties of related heterocyclic compounds are often determined by their molecular structure. For example, tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols display intense fluorescence with large Stokes shifts and high quantum yields, properties that are tunable by substituent modification . The compound may also exhibit distinct photophysical properties, potentially useful in applications such as organic dyes or electronic devices.
特性
IUPAC Name |
1-(3-pyrrolidin-1-ium-1-ylidenephenalen-1-yl)pyrrolidine;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N2.BF4/c1-2-12-22(11-1)19-15-20(23-13-3-4-14-23)18-10-6-8-16-7-5-9-17(19)21(16)18;2-1(3,4)5/h5-10,15H,1-4,11-14H2;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTDAFCOWIKHCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CCN(C1)C2=CC(=[N+]3CCCC3)C4=CC=CC5=C4C2=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BF4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-tetrahydro-1H-pyrrol-1-yl-1H-phenalen-1-yliden)tetrahydro-1H-pyrroliumtetrafluoroborate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 4-{2-[(2,6-dichloro-4-pyridyl)carbonyl]hydrazino}-2-(trifluoromethyl)pyrimidine-5-carboxylate](/img/structure/B3041268.png)
![2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B3041270.png)

![6-Chloro-5-{[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B3041273.png)

![2-(6-Chloro-3-pyridyl)-5-[5-(trifluoromethyl)-2-pyridyl]-1,3,4-oxadiazole](/img/structure/B3041277.png)
![N'1-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzene-1-carbohydrazide](/img/structure/B3041278.png)
![N'1-[(2-chloro-6-methylpyrimidin-4-yl)carbonyl]-3-(trifluoromethyl)benzene-1-carbohydrazide](/img/structure/B3041281.png)
![N'1-[(2-chloro-6-methylpyrimidin-4-yl)carbonyl]-2-(trifluoromethoxy)benzene-1-carbohydrazide](/img/structure/B3041282.png)
![(2,6-Dichloro-4-pyridyl)[4-(trifluoromethyl)piperidino]methanone](/img/structure/B3041284.png)
![2-[2-Chloro-6-(4-chlorophenoxy)-4-pyridyl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B3041285.png)
![4-(Tert-butyl)-2-[2-chloro-6-(4-chlorophenoxy)-4-pyridyl]-1,3-thiazole](/img/structure/B3041286.png)
![Ethyl 5-cyano-6-{[2-({[(2,6-dichloro-4-pyridyl)amino]carbonyl}amino)phenyl]thio}-2-(trifluoromethyl)nicotinate](/img/structure/B3041288.png)